molecular formula C21H26F2O6 B042009 Fluocinolone CAS No. 807-38-5

Fluocinolone

Cat. No. B042009
CAS RN: 807-38-5
M. Wt: 412.4 g/mol
InChI Key: UUOUOERPONYGOS-CLCRDYEYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluocinolone is a corticosteroid primarily used in dermatology to reduce skin inflammation and relieve itching . It is a synthetic hydrocortisone derivative . Fluocinolone topical is used to relieve redness, itching, swelling, or other discomfort caused by skin conditions . Fluocinolone comes in five forms: cream, ointment, solution, shampoo, and oil .


Molecular Structure Analysis

Fluocinolone Acetonide has a molecular formula of C24H30F2O6 and an average mass of 452.488 Da . Fluocinolone has a molecular formula of C21H26F2O6 and an average mass of 412.424 Da .


Physical And Chemical Properties Analysis

Fluocinolone Acetonide has a density of 1.4±0.1 g/cm3, a boiling point of 578.5±50.0 °C at 760 mmHg, and a flash point of 303.7±30.1 °C . Fluocinolone has a density of 1.5±0.1 g/cm3, a boiling point of 589.0±50.0 °C at 760 mmHg, and a flash point of 310.0±30.1 °C .

Scientific Research Applications

  • Ophthalmology :

    • Fluocinolone inhibits VEGF expression in ARPE-19 cells and TNF-alpha-induced angiogenesis, which is relevant in the treatment of retinal diseases (Ayalasomayajula, Ashton, & Kompella, 2009).
    • Fluocinolone acetonide intravitreal implants are effective in controlling intraocular inflammation, managing complications like elevated intraocular pressure and cataracts (Jaffe et al., 2005).
    • These implants also significantly improve visual acuity and diabetic retinopathy severity in eyes with diabetic macular edema (Pearson et al., 2011).
  • Dermatology :

    • Topical fluocinolone acetonide cream is highly effective in treating various skin conditions like psoriasis, neurodermatitis, and lichen planus (Kanee, 1963).
    • Nano-emulsions containing Fluocinolone-acetonide have been developed as a treatment for atopic dermatitis, overcoming its low solubility and minimal absorption rate (Katyan, Sharma, & Sharma, 2022).
  • Dental Health :

    • Fluocinolone acetonide promotes the proliferation of dental pulp cells and initiates mineralization, potentially repairing injured pulp tissues (Liu, Jiang, Wang, & Wang, 2013).
    • It partially restores mineralization in dental pulp cells through inhibition of the NF-α B pathway and activation of the APα 1 pathway (Liu, Jiang, Wang, & Wang, 2013).
  • Other Applications :

    • Fluocinolone acetonide ointment showed improvement in cases of chronic discoid lupus erythematosus (Björnnberg & Hellgren, 1963).
    • Fluocinolone 16,17-acetonide is photolabile under UV-B light, which raises concerns about photohemolysis and photodamage after drug administration (Miolo et al., 2005).

Safety And Hazards

Fluocinolone should be used with caution. Avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure . It should not be used on the face, groin, or underarms unless directed to do so by a doctor .

properties

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F2O6/c1-18-4-3-10(25)5-13(18)14(22)6-12-11-7-15(26)21(29,17(28)9-24)19(11,2)8-16(27)20(12,18)23/h3-5,11-12,14-16,24,26-27,29H,6-9H2,1-2H3/t11-,12-,14-,15+,16-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOUOERPONYGOS-CLCRDYEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CC(C4=CC(=O)C=CC43C)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016494
Record name Fluocinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluocinolone

CAS RN

807-38-5
Record name Fluocinolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=807-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluocinolone [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000807385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluocinolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12553
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluocinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-α,9-α-difluoro-11-β,16-α,17-α,21-tetrahydroxypregna-1,4-diene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.239
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUOCINOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT1IX58L9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluocinolone
Reactant of Route 2
Fluocinolone
Reactant of Route 3
Fluocinolone
Reactant of Route 4
Fluocinolone
Reactant of Route 5
Fluocinolone
Reactant of Route 6
Fluocinolone

Citations

For This Compound
16,500
Citations
PA Campochiaro, QD Nguyen, G Hafiz, S Bloom… - Ophthalmology, 2013 - Elsevier
PURPOSE: To compare aqueous levels of fluocinolone acetonide (FAc) after administration of FAc inserts or FAc implants (Retisert; Bausch & Lomb, Rochester, NY). DESIGN: …
Number of citations: 149 www.sciencedirect.com
GJ Jaffe, CH Yang, H Guo, JP Denny… - … & visual science, 2000 - arvojournals.org
… In this study we have demonstrated that it is feasible to construct a fluocinolone acetonide drug delivery device that reproducibly releases fluocinolone acetonide in a linear manner over …
Number of citations: 243 arvojournals.org
GJ Jaffe, J Ben-nun, H Guo, JP Dunn, P Ashton - Ophthalmology, 2000 - Elsevier
PURPOSE: Uveitis is often a chronic disease requiring long-term medical therapy. In this report, we describe a pilot safety and efficacy trial of a novel sustained drug delivery system …
Number of citations: 271 www.sciencedirect.com
DG Callanan, GJ Jaffe, DF Martin, PA Pearson… - Arch …, 2008 - scholar.archive.org
Objectives: To evaluate the safety and efficacy of 0.59-mg and 2.1-mg fluocinolone acetonide (FA) intravitreous implants in noninfectious posterior uveitis. Design: A 3-year, multicenter, …
Number of citations: 337 scholar.archive.org
PA Campochiaro, G Hafiz, SM Shah, S Bloom… - Ophthalmology, 2010 - Elsevier
PURPOSE: To compare Iluvien intravitreal inserts that release 0.2 or 0.5 μg/day of fluocinolone acetonide (FA) in patients with diabetic macular edema (DME). DESIGN: Prospective, …
Number of citations: 212 www.sciencedirect.com
K Thongprasom, P Luengvisut… - Journal of oral …, 2003 - Wiley Online Library
Background: Oral lichen planus (OLP) is a chronic inflammatory disease which is recalcitrant to medical treatment. The purpose of this study was to compare the effectiveness of various …
Number of citations: 130 onlinelibrary.wiley.com
M Sanford - Drugs, 2013 - Springer
… to deliver a low dosage of fluocinolone acetonide over an extended period [7]… fluocinolone acetonide intravitreal implant throughout this article. Although two dosages of the fluocinolone …
Number of citations: 61 link.springer.com
D Veritti, V Sarao, L Diplotti, F Samassa… - Expert Opinion on …, 2017 - Taylor & Francis
Introduction: Fluocinolone acetonide intravitreal implant is a non-erodible implant approved for the treatment of diabetic macular edema (DME) insufficiently responsive to available …
Number of citations: 21 www.tandfonline.com
…, Fluocinolone Acetonide Uveitis Study Group - Ophthalmology, 2006 - Elsevier
PURPOSE: To report the interim 34-week safety and efficacy results of a 3-year study to evaluate an investigational intravitreal fluocinolone acetonide (FA) implant in patients with …
Number of citations: 522 www.sciencedirect.com
J Cáceres-del-Carpio, RD Costa, A Haider… - Retinal …, 2016 - karger.com
Steroids have been extensively used to treat macular edema due to diabetic retinopathy, venous occlusive disease, ocular inflammation and, to a lesser extent, also in some cases of …
Number of citations: 30 karger.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.